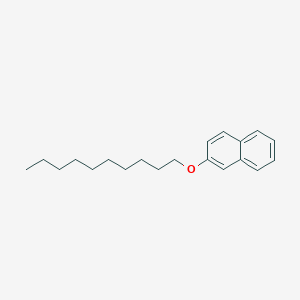
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a pentyloxy group at position 5, a phenyl group at position 1, and a carbonyl chloride group at position 3
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride typically involves multiple steps. One common synthetic route starts with the preparation of 5-(Pentyloxy)-1-phenyl-1H-pyrazole. This can be achieved through the condensation of 1-phenyl-3-pentanone with hydrazine hydrate, followed by cyclization. The resulting pyrazole derivative is then subjected to chlorination using thionyl chloride or oxalyl chloride to introduce the carbonyl chloride group at position 3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction Reactions: The phenyl group can undergo oxidation to form phenolic derivatives, while the pyrazole ring can be reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Thionyl Chloride or Oxalyl Chloride: Used for chlorination to introduce the carbonyl chloride group.
Hydrazine Hydrate: Used for the initial condensation reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Amides and Esters: Formed through substitution reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Biaryl Derivatives: Formed through coupling reactions.
科学的研究の応用
5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the pyrazole ring and the carbonyl chloride group allows it to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
類似化合物との比較
Similar Compounds
5-(Methoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a methoxy group instead of a pentyloxy group.
5-(Ethoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with an ethoxy group instead of a pentyloxy group.
5-(Butoxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride: Similar structure but with a butoxy group instead of a pentyloxy group.
Uniqueness
The uniqueness of 5-(Pentyloxy)-1-phenyl-1H-pyrazole-3-carbonyl chloride lies in the presence of the pentyloxy group, which can influence its chemical reactivity and biological activity. The length and flexibility of the pentyloxy chain may affect its interactions with molecular targets, potentially leading to distinct pharmacological properties compared to its analogs.
特性
CAS番号 |
60872-23-3 |
|---|---|
分子式 |
C15H17ClN2O2 |
分子量 |
292.76 g/mol |
IUPAC名 |
5-pentoxy-1-phenylpyrazole-3-carbonyl chloride |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-7-10-20-14-11-13(15(16)19)17-18(14)12-8-5-4-6-9-12/h4-6,8-9,11H,2-3,7,10H2,1H3 |
InChIキー |
WDHNNNQEYVAPIF-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC(=NN1C2=CC=CC=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


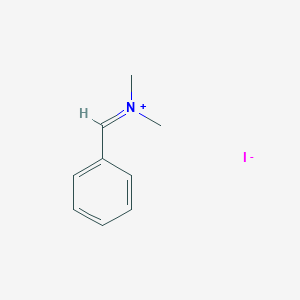
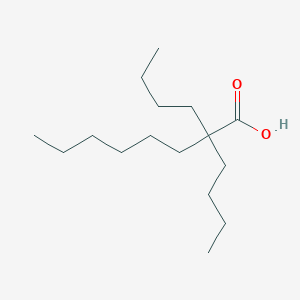


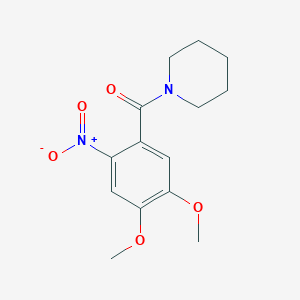
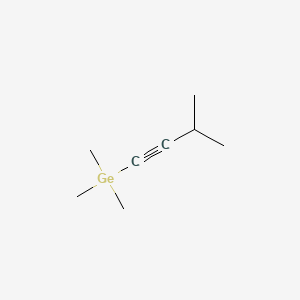
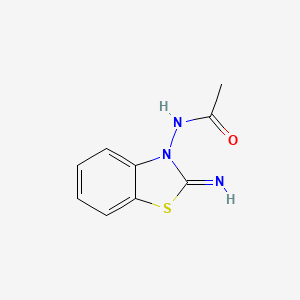
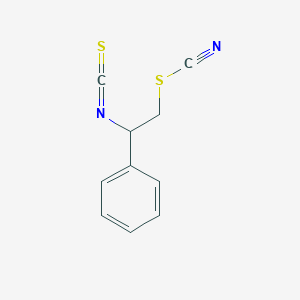
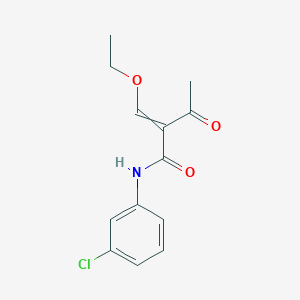
![(E)-but-2-enedioic acid;2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]-3-propylpiperazin-1-yl]-N-propylacetamide](/img/structure/B14596743.png)
![Silane, trimethyl[(4-methyl-1,3-cyclohexadien-1-yl)oxy]-](/img/structure/B14596748.png)

![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)
